molecular formula C8H10O3 B2665774 Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate CAS No. 1784428-94-9

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2665774
CAS No.: 1784428-94-9
M. Wt: 154.165
InChI Key: CLMALQPFZMMCHI-UHFFFAOYSA-N
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Description

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the molecular formula C8H10O3 and a molecular weight of 154.17 g/mol . It is a bicyclic ester that features a unique structure, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives .

Scientific Research Applications

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific biological context and the enzymes present .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in studies involving enzyme interactions .

Properties

IUPAC Name

methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-3-4-2-5(4)7(6)9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMALQPFZMMCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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